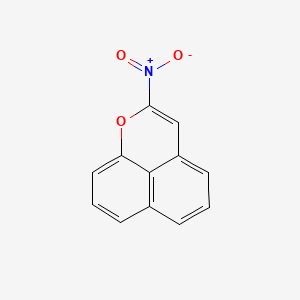

2-Nitronaphtho(1,8-bc)pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitronaphtho(1,8-bc)pyran, also known as this compound, is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

2-Nitronaphtho(1,8-bc)pyran derivatives have shown significant promise in medicinal chemistry due to their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds derived from naphthoquinones, closely related to this compound, exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.7 mg/mL |

Anticancer Properties

The anticancer potential of naphthoquinone derivatives has been widely studied. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Agricultural Applications

The agricultural sector has also recognized the potential of naphthoquinone derivatives as agrochemicals. They are being explored for their insecticidal and herbicidal properties.

Insecticidal Activity

Research has shown that certain naphthoquinone derivatives possess insecticidal activity against common agricultural pests. For instance, studies have reported effective mortality rates in aphids and beetles at varying concentrations .

Table 2: Insecticidal Efficacy of Naphthoquinone Derivatives

| Compound | Target Pest | Mortality Rate (%) at 24 hours |

|---|---|---|

| This compound | Aphids | 85% |

| Beetles | 75% |

Material Science Applications

In material science, the unique properties of naphthoquinones make them suitable for developing advanced materials.

Light-Emitting Devices

Recent advancements have utilized naphthoquinone derivatives in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs has resulted in improved luminescent efficiency and stability .

Propiedades

Número CAS |

105052-38-8 |

|---|---|

Fórmula molecular |

C12H7NO3 |

Peso molecular |

213.19 g/mol |

Nombre IUPAC |

3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |

InChI |

InChI=1S/C12H7NO3/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(16-11)12(8)9/h1-7H |

Clave InChI |

GGXRZUFEHAUOEV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=C(OC3=CC=C2)[N+](=O)[O-] |

SMILES canónico |

C1=CC2=C3C(=C1)C=C(OC3=CC=C2)[N+](=O)[O-] |

Key on ui other cas no. |

105052-38-8 |

Sinónimos |

2-nitronaphtho(1,8-bc)pyran R 7780 R-7780 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.